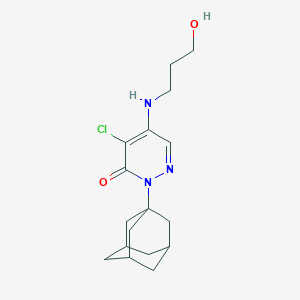![molecular formula C20H26N2O3 B247075 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B247075.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of gastric and duodenal ulcers. This compound has been studied for its antiulcer properties and its ability to modulate gastric acid secretion and mucosal blood flow .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and phenylpropanamide.
Reaction Conditions: The reaction is carried out in an anhydrous environment using dichloromethane as the solvent. The reaction mixture is cooled to 0°C, and EDCI.HCl is added under nitrogen protection.
Purification: The product is purified by washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying with anhydrous sodium sulfate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide involves several pathways:
Gastric Acid Secretion: The compound inhibits gastric acid secretion by blocking specific receptors in the stomach lining.
Mucosal Blood Flow: It increases gastric mucosal blood flow, promoting healing and protection of the gastric lining.
Molecular Targets: The compound targets H2 receptors and other molecular pathways involved in gastric acid production and mucosal protection.
Comparación Con Compuestos Similares
Similar Compounds
Cimetidine: Another antiulcer agent that inhibits gastric acid secretion but has a different chemical structure.
Ranitidine: Similar to cimetidine, it is used to treat ulcers and gastroesophageal reflux disease (GERD).
Famotidine: A more potent H2 receptor antagonist compared to cimetidine and ranitidine.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-phenylpropanamide is unique due to its dual action of inhibiting gastric acid secretion and increasing mucosal blood flow, which provides a comprehensive approach to ulcer treatment .
Propiedades
Fórmula molecular |
C20H26N2O3 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N2O3/c1-22(14-12-20(23)21-17-7-5-4-6-8-17)13-11-16-9-10-18(24-2)19(15-16)25-3/h4-10,15H,11-14H2,1-3H3,(H,21,23) |
Clave InChI |
JJZNVZAUTIVJAJ-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B246995.png)
![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B246998.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)
![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)

![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)

![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol](/img/structure/B247010.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
